molecular formula C25H29ClN6O3 B611835 WZ4003 CAS No. 1214265-58-3

WZ4003

Cat. No.: B611835
CAS No.: 1214265-58-3
M. Wt: 497.0 g/mol
InChI Key: SDGJBAUIGHSMRI-UHFFFAOYSA-N
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Description

WZ4003 (CAS: 1214265-58-3; molecular formula: C₂₅H₂₉ClN₆O₃) is a potent and selective inhibitor of NUAK kinases, which belong to the AMP-activated protein kinase (AMPK) family. It inhibits NUAK1 and NUAK2 with IC₅₀ values of 20 nM and 100 nM, respectively, demonstrating >100-fold selectivity over 139 other kinases, including AMPK family members . This compound suppresses NUAK1-mediated phosphorylation of MYPT1 (myosin phosphatase target subunit 1) at Ser⁴⁴⁵, a key regulatory site influencing cell migration and proliferation . Preclinical studies highlight its role in inhibiting cancer cell invasion, metastasis, and epithelial-to-mesenchymal transition (EMT), particularly in non-small cell lung cancer (NSCLC) and glioblastoma models .

Preparation Methods

Synthetic Routes and Reaction Conditions

WZ4003 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)anilino)pyrimidine with 3-(4-aminophenoxy)propanoic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with gentle warming and ultrasonic treatment to enhance solubility .

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

WZ4003 primarily undergoes phosphorylation reactions, where it inhibits the phosphorylation of myosin phosphate-targeting subunit 1 (MYPT1) at serine 445. This inhibition is mediated by NUAK1 .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include adenosine triphosphate (ATP) and various kinase substrates. The reactions are typically carried out at 30°C in a buffer solution containing magnesium ions .

Major Products Formed

The major product formed from the reaction of this compound with NUAK1 is the non-phosphorylated form of MYPT1. This inhibition of phosphorylation leads to a reduction in cell migration, invasion, and proliferation .

Scientific Research Applications

WZ4003 selectively inhibits NUAK1 and NUAK2 without significant inhibition of other kinases, making it a valuable tool for studying the roles of these kinases in various biological processes. Notably, it has demonstrated the ability to inhibit cell proliferation in several cancer cell lines, including U2OS cells .

Cancer Research

This compound has been extensively studied for its anticancer properties. It inhibits the proliferation of cancer cells and enhances the efficacy of other treatments.

  • Case Study : In a study involving various cancer cell lines (MNK45, U251, A549, NCI-H460), this compound was combined with ULK1 inhibitors to assess synergistic effects on cell death. The combination treatment resulted in significantly enhanced apoptosis compared to either treatment alone .

Cell Migration and Invasion Studies

This compound is utilized to investigate mechanisms underlying cancer metastasis.

  • Data Table : Effects of this compound on Cell Migration and Invasion
Cell LineTreatmentEffect on Migration/Invasion
U2OSThis compoundSignificant inhibition
MEFThis compoundComparable to NUAK1 knockout

In vitro assays demonstrated that this compound impairs the invasive potential of U2OS cells in three-dimensional invasion assays .

Neuroscience

Recent studies have explored the role of this compound in neurodegenerative diseases.

  • Case Study : Application of this compound on human brain slice cultures resulted in a reduction of phosphorylated tau protein (p-tau Ser356), potentially indicating therapeutic effects for Alzheimer's disease . This study highlights differential responses between mouse and human brain tissues.

Summary of Findings

This compound serves as a powerful chemical probe for investigating the biological roles of NUAK kinases across various fields:

  • Cancer Therapeutics : Enhances sensitivity to other anticancer agents.
  • Cell Biology : Provides insights into mechanisms of cell migration and invasion.
  • Neuroscience Research : Offers potential pathways for treating neurodegenerative diseases through tau modulation.

Mechanism of Action

WZ4003 exerts its effects by selectively inhibiting the activity of NUAK1 and NUAK2 kinases. These kinases are involved in the phosphorylation of MYPT1, which regulates various cellular processes such as cell migration, invasion, and proliferation. By inhibiting the phosphorylation of MYPT1, this compound effectively reduces these cellular activities .

Comparison with Similar Compounds

Key Molecular Properties :

  • Molecular weight: 496.99 g/mol
  • Polarizability: 54.4 ± 0.5 × 10⁻²⁴ cm³
  • Density: 1.3 ± 0.1 g/cm³
  • Storage: Stable at -20°C for long-term use .

WZ4003 is compared below with structurally and functionally related compounds, emphasizing selectivity, binding mechanisms, and therapeutic applications.

Structural Analogs

Olmutinib (EGFR T790M Inhibitor)

  • Structural Similarity: Olmutinib shares a high 2D similarity (MCS Tanimoto score = 0.8421) with this compound. Key differences include the substitution of this compound’s 5-chloropyrimidine with olmutinib’s thieno[3,2-d]pyrimidine .
  • Molecular Properties: Property this compound Olmutinib Molecular Volume ~500 ų ~500 ų Hydrogen Bond Acceptors 8 8 Hydrogen Bond Donors 2 2
  • Target Specificity :

    • This compound primarily inhibits NUAK1/2, while olmutinib targets EGFR T790M mutants. Both compounds bind EGFR T790M with similar hydrophobic interactions (e.g., Leu718, Met793) but differ in covalent bonding: this compound forms hydrogen bonds with Met793 (1.62–2.84 Å), whereas olmutinib engages in irreversible covalent interactions .

Functional Analogs

HTH-01-015 (NUAK1-Selective Inhibitor)

  • Selectivity : HTH-01-015 inhibits NUAK1 (IC₅₀ = 100 nM) but shows ~100-fold lower potency against NUAK2 compared to this compound .
  • Resistance Profile : The A195T mutation in NUAK1 reduces sensitivity to both compounds by ~50-fold, confirming shared binding mechanisms .
  • Cellular Effects :
    • Both compounds suppress MYPT1 phosphorylation and inhibit cancer cell migration and invasion. However, this compound’s dual NUAK1/2 inhibition broadens its therapeutic scope in models requiring NUAK2 suppression .

Gefitinib (EGFR Tyrosine Kinase Inhibitor)

  • Synergistic Application : this compound enhances gefitinib’s efficacy in NSCLC by inhibiting NUAK1-driven EMT (reducing vimentin, increasing E-cadherin) and overcoming chemoresistance .

Conflicting Reports on Target Specificity

Early studies (2009) identified this compound as a mutant-selective EGFR T790M inhibitor, binding 100-fold more tightly to L858R/T790M mutants than wild-type EGFR . This discrepancy may arise from differences in experimental models or off-target effects in early assays.

Anticancer Mechanisms

  • Autophagy Modulation : this compound induces protective mitophagy via ULK1 activation. Combining it with ULK1 inhibitors (e.g., SBI-0206965) enhances cytotoxicity by blocking pro-survival autophagy .
  • Oxidative Stress : this compound increases reactive oxygen species (ROS), synergizing with antioxidants to trigger apoptosis in ovarian and glioblastoma cells .

Therapeutic Synergy

Combination Partner Mechanism Outcome
SBI-0206965 (ULK1 inhibitor) Blocks this compound-induced mitophagy Synergistic cell death in NSCLC, U251
MRT68921 (NUAK1/ULK1 dual inhibitor) Dual pathway inhibition Additive effects in NCI-H460, MNK45

Biological Activity

WZ4003 is a potent and selective inhibitor of the NUAK1 and NUAK2 kinases, which are part of the AMP-activated protein kinase (AMPK) family. Its chemical structure is defined as N-3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide, and it has an IC50 of 20 nM for NUAK1 and 100 nM for NUAK2, indicating its high specificity for these targets while exhibiting minimal inhibition against a broad range of other kinases .

This compound primarily functions by inhibiting the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1), a substrate of NUAK1, at serine 445. This inhibition is crucial for regulating various cellular processes, including cell proliferation, migration, and invasion . The compound has been shown to significantly reduce the viability of cancer cells, particularly in non-small cell lung cancer (NSCLC) models, by enhancing their sensitivity to gefitinib, an epidermal growth factor receptor (EGFR) inhibitor .

Inhibition Profiles

This compound demonstrates a selective inhibition profile:

Kinase IC50 (nM)
NUAK120
NUAK2100
Other Kinases (139 tested)No significant inhibition

This selectivity allows researchers to use this compound as a chemical probe to study the biological roles of NUAK kinases without interference from other kinases .

Effects on Cancer Cell Lines

In studies involving NSCLC cell lines, this compound has been shown to:

  • Enhance Sensitivity to Gefitinib : Cells treated with this compound exhibited increased sensitivity to gefitinib, especially when ARK5 (a kinase involved in drug resistance) was knocked down. This suggests that this compound may help overcome acquired resistance to gefitinib by modulating ARK5 activity and inhibiting epithelial-to-mesenchymal transition (EMT) .
  • Inhibit Cell Proliferation : The compound significantly reduces cell viability in various cancer cell lines, including U2OS cells. This effect is attributed to its ability to inhibit NUAK-mediated pathways that promote cell growth and survival .

Study on NSCLC Resistance Mechanisms

A pivotal study examined the role of this compound in sensitizing NSCLC cells to gefitinib. The researchers found that:

  • Cell Viability : Treatment with this compound at concentrations above 2.5 μM reduced cell viability significantly.
  • Synergistic Effects : Pre-treatment with this compound followed by gefitinib led to a marked decrease in cell viability compared to gefitinib alone.
  • EMT Regulation : this compound treatment resulted in increased E-cadherin and decreased vimentin expression, indicating a suppression of EMT processes associated with drug resistance .

Migration and Invasion Studies

This compound's effects were also studied in terms of cellular migration and invasion:

  • Wound Healing Assay : In mouse embryonic fibroblasts (MEFs), this compound administration inhibited migration similarly to NUAK1 knockout models.
  • Invasion Assay : The compound impaired the invasive potential of U2OS cells in three-dimensional culture systems, further confirming its role in regulating cellular motility through NUAK inhibition .

Q & A

Basic Research Questions

Q. What are the molecular properties of WZ4003, and how do they influence its role as a NUAK kinase inhibitor?

this compound (C₂₅H₂₉ClN₆O₃; molecular weight: 497 g/mol) is a selective inhibitor of NUAK1/2 kinases, with a density of 1.3±0.1 g/cm³ and a recommended storage temperature of -20°C for long-term stability . Its structural specificity, including the A195T mutation tolerance in NUAK1, enables precise inhibition of MYPT1 phosphorylation at Ser445, a key mechanism in regulating cell migration and proliferation .

Q. How should this compound be prepared and administered in in vitro studies?

this compound is typically dissolved in DMSO and diluted in culture media. For AMPK phosphorylation inhibition, a pretreatment of 3 hours at 100 nM is standard, followed by phospho-AMPK quantification via Western blot. Dose optimization (e.g., 10 μM for cell cycle arrest in U2OS cells) should account for cell type variability and assay sensitivity .

Q. What are the primary assays for validating this compound’s inhibitory activity?

Key assays include:

  • Western blotting for MYPT1-Ser445 phosphorylation in HEK-293 cells .
  • Wound healing assays to measure NUAK1/2-dependent cell migration in mouse embryonic fibroblasts (MEFs) .
  • Cell cycle analysis (e.g., flow cytometry) to assess S-phase arrest in U2OS cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines?

Contradictions may arise from NUAK isoform expression levels or off-target effects. To address this:

  • Perform isoform-specific siRNA knockdown to isolate NUAK1 vs. NUAK2 contributions .
  • Use kinase profiling assays (e.g., KINOMEscan) to confirm selectivity at varying concentrations .
  • Validate findings with A195T-mutated NUAK1 (resistant to this compound) to distinguish on-target effects .

Q. What methodological considerations are critical when designing dose-response experiments with this compound?

  • Time-course experiments : Determine exposure duration required for maximal inhibition (e.g., 3–24 hours) .
  • Solvent controls : Include DMSO vehicle controls at equivalent concentrations to rule out solvent-induced artifacts .
  • Replicate strategy : Use ≥3 biological replicates with statistical analysis (e.g., ANOVA for dose-dependent effects) .

Q. How can this compound data be integrated with other AMPK-related pathways to model cellular energy regulation?

  • Combine this compound treatment with AMPK activators (e.g., AICAR) to study compensatory pathways .
  • Use metabolomic profiling (e.g., LC-MS) to quantify ATP/ADP ratios and correlate with NUAK inhibition .
  • Apply computational modeling (e.g., Bayesian networks) to predict crosstalk between NUAK1/2 and AMPK signaling .

Q. What strategies mitigate variability in this compound’s inhibition of cell invasion assays?

  • Standardize cell confluency : Pre-treat cells at 80–90% confluency to ensure uniform migration .
  • Matrix optimization : Tailar Matrigel concentration (e.g., 1–2 mg/mL) to balance invasion capacity and assay sensitivity .
  • Include positive/negative controls : Use NUAK1-overexpressing cells or non-invasive cell lines for baseline comparisons .

Q. Methodological Best Practices

Q. How should researchers document and report this compound-related experiments to ensure reproducibility?

  • Detailed protocols : Specify compound lot numbers, storage conditions, and dilution steps .
  • Raw data transparency : Publish uncropped Western blot images and primary flow cytometry data in supplementary materials .
  • Statistical rigor : Report p-values, confidence intervals, and effect sizes for all comparisons .

Q. What ethical and integrity standards apply to this compound research?

  • Disclose all funding sources and potential conflicts of interest .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
  • Avoid data manipulation; clearly state limitations (e.g., in vitro findings may not translate to in vivo models) .

Properties

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGJBAUIGHSMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110474
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214265-58-3
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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